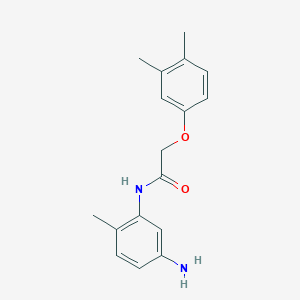

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and aromatic systems. The compound's official Chemical Abstracts Service registry number is 954578-84-8, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula C17H20N2O2 indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 284.35 grams per mole. This molecular composition places the compound within the phenoxyacetamide class, characterized by the acetamide functional group linking two substituted aromatic rings.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C(NC1=CC(N)=CC=C1C)COC2=CC=C(C)C(C)=C2, which provides a linear notation for the three-dimensional molecular structure. This notation systematically describes the connectivity between atoms, starting with the carbonyl oxygen of the acetamide group and proceeding through the molecular framework to include both aromatic rings and their respective substituents. The International Union of Pure and Applied Chemistry name specifically identifies the amino group at position 5 and the methyl group at position 2 of the first phenyl ring, while designating the dimethyl substitution pattern at positions 3 and 4 of the phenoxy ring. The acetamide bridge connecting these two aromatic systems represents the central structural feature that defines the compound's chemical classification and properties.

Table 1: Systematic Identification Parameters for this compound

Crystallographic Analysis and Molecular Conformation

The molecular conformation of this compound exhibits distinct three-dimensional characteristics that influence its chemical behavior and intermolecular interactions. Recent density functional theory calculations performed on related phenoxyacetamide derivatives have revealed that compounds in this structural class typically adopt non-coplanar conformations, with the aromatic rings positioned at specific angles relative to the acetamide bridge. These computational studies utilized the Becke, three-parameter, Lee-Yang-Parr functional with a 6-311G basis set to optimize molecular geometries and determine the most stable conformational arrangements. The optimization process identifies the lowest energy configuration through convergence calculations, ensuring that the molecular geometry represents the thermodynamically favored state.

The absence of imaginary frequencies in vibrational analysis confirms the stability of optimized conformational structures for phenoxyacetamide derivatives, indicating that these molecules exist in well-defined energy minima rather than transition states. For this compound, the specific substitution pattern creates unique steric interactions that influence the overall molecular shape. The amino group at position 5 of the first aromatic ring can participate in intramolecular hydrogen bonding with the acetamide carbonyl oxygen, potentially stabilizing certain conformational arrangements. Similarly, the dimethyl substitution on the phenoxy ring introduces steric bulk that affects the rotation around the ether linkage connecting the acetamide bridge to the second aromatic system.

Crystallographic data for closely related compounds suggest that phenoxyacetamide derivatives tend to adopt extended conformations that minimize steric clashes between substituents while maximizing favorable intermolecular interactions. The acetamide bridge typically exhibits a planar geometry around the amide bond due to resonance effects, while the aromatic rings maintain their planar structures. The angle between the two aromatic planes varies depending on the specific substitution pattern, with methyl groups generally favoring conformations that reduce steric hindrance. These conformational preferences directly impact the compound's physical properties, including melting point, solubility, and crystal packing arrangements.

Comparative Structural Analysis with Phenoxyacetamide Derivatives

A systematic comparison of this compound with structurally related phenoxyacetamide derivatives reveals important insights into the relationship between molecular structure and chemical properties within this compound family. The database search identifies several closely related analogs, including N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide, and N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide. These compounds share identical molecular formulas and molecular weights, differing only in the positional arrangement of methyl substituents on the phenoxy ring. This structural similarity provides an excellent framework for understanding how subtle changes in substitution patterns influence molecular properties and behavior.

The comparison reveals that all derivatives maintain the same fundamental architecture, consisting of an amino-substituted methylphenyl ring connected via an acetamide bridge to a dimethylphenoxy moiety. However, the specific positioning of methyl groups on the phenoxy ring creates distinct electronic environments and steric profiles. The 3,4-dimethyl substitution pattern in the target compound places both methyl groups on adjacent carbon atoms, creating a localized region of increased electron density and steric bulk. This arrangement contrasts with the 2,4-dimethyl pattern found in related compounds, where the methyl groups are separated by one carbon atom, potentially reducing steric interactions while maintaining similar electronic effects.

Table 2: Structural Comparison of N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide Derivatives

| Compound | Phenoxy Substitution Pattern | Chemical Abstracts Service Number | Molecular Weight | Steric Environment |

|---|---|---|---|---|

| 3,4-dimethyl derivative | 3,4-dimethylphenoxy | 954578-84-8 | 284.35 g/mol | Adjacent methyl groups |

| 2,4-dimethyl derivative | 2,4-dimethylphenoxy | 954256-04-3 | 284.35 g/mol | Separated methyl groups |

| 2,5-dimethyl derivative | 2,5-dimethylphenoxy | 953718-43-9 | 284.35 g/mol | Meta-positioned methyls |

| 3,5-dimethyl derivative | 3,5-dimethylphenoxy | 954251-39-9 | 284.35 g/mol | Symmetrical substitution |

The electronic properties of these derivatives also show systematic variations based on substitution patterns. Computational studies of related phenoxyacetamide compounds demonstrate that the position of electron-donating methyl groups significantly affects molecular polarizability and dipole moment values. Compounds with adjacent methyl substitution typically exhibit different charge distribution patterns compared to those with separated or symmetrical arrangements. These electronic differences can influence intermolecular interactions, solubility characteristics, and chemical reactivity patterns across the derivative series.

Electronic Configuration and Molecular Orbital Properties

The electronic configuration of this compound exhibits characteristic features associated with aromatic amide systems, including delocalized pi-electron networks and specific frontier molecular orbital arrangements. Density functional theory calculations on structurally similar phenoxyacetamide derivatives provide valuable insights into the electronic structure of these compounds. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern chemical reactivity, electron transfer processes, and excitation behavior. These orbitals are particularly important for understanding how the compound might interact with other molecules or participate in chemical transformations.

The molecular electrostatic potential mapping of related phenoxyacetamide compounds reveals characteristic charge distribution patterns that influence intermolecular interactions and chemical behavior. Regions of high electron density typically appear around the carbonyl oxygen of the acetamide group and the amino nitrogen substituent, creating sites favorable for electrophilic attack or hydrogen bonding interactions. Conversely, areas of electron deficiency often occur near the aromatic carbon atoms, particularly those adjacent to electron-withdrawing groups. The specific arrangement of functional groups in this compound creates a unique electrostatic landscape that distinguishes it from other derivatives in the series.

The polarizability values calculated for phenoxyacetamide derivatives provide quantitative measures of how readily the electron cloud can be distorted by external electric fields. These parameters are crucial for understanding intermolecular forces, solubility behavior, and spectroscopic properties. Computational studies indicate that the degree of molecular polarizability correlates with the number and arrangement of aromatic rings and polar functional groups. The presence of electron-donating methyl groups and the electron-rich amino substituent contribute to enhanced polarizability compared to unsubstituted analogs.

Table 3: Electronic Properties of Phenoxyacetamide Derivatives from Density Functional Theory Calculations

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-5-7-15(8-13(11)3)21-10-17(20)19-16-9-14(18)6-4-12(16)2/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZUMJILGPBUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 3-Amino-2-methylphenol : Provides the amino-substituted aromatic amine moiety.

- 3,4-Dimethylphenoxyacetyl chloride : Serves as the acylating agent introducing the phenoxyacetamide functionality.

General Synthetic Procedure

The synthesis typically proceeds via an acylation reaction between 3-amino-2-methylphenol and 3,4-dimethylphenoxyacetyl chloride under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Reaction Setup : The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Base : Triethylamine or another suitable organic base is added to neutralize the hydrochloric acid generated during acylation.

- Temperature : The reaction is maintained at low to ambient temperature (0–25°C) to control the rate and minimize side reactions.

- Duration : Typically 2–6 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

- The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques (e.g., silica gel column chromatography).

- Final product purity is confirmed by HPLC (>95% purity is standard for research and pharmaceutical applications).

Industrial Production Methods

- Scale-Up : Industrial synthesis employs continuous flow reactors to enhance mixing, heat transfer, and reaction control.

- Automation : Automated systems monitor parameters such as temperature, pressure, and pH to optimize yield and reproducibility.

- Yield Optimization : Reaction stoichiometry and solvent choice are optimized to minimize byproducts and maximize product yield.

- Safety : Anhydrous conditions and controlled addition rates of acyl chloride are critical to prevent hazardous side reactions.

Reaction Mechanism and Key Considerations

- The acylation mechanism involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond.

- The presence of the amino group on the aromatic ring enhances nucleophilicity, facilitating the reaction.

- Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride to the corresponding acid, which would reduce yield.

- Use of a base scavenges the HCl byproduct, preventing acid-catalyzed side reactions.

Analytical Data and Characterization

| Parameter | Data/Methodology | Notes |

|---|---|---|

| Molecular Formula | C17H20N2O2 | Confirmed by elemental analysis |

| Molecular Weight | 312.35 g/mol | Mass spectrometry (ESI-MS) |

| Purity | >95% | HPLC with C18 column, acetonitrile/water mobile phase with 0.1% TFA |

| Structural Confirmation | NMR (¹H and ¹³C) | Aromatic protons δ 6.5–7.5 ppm; amide carbonyl δ ~168 ppm |

| Melting Point | Typically 150–160 °C (varies with purity) | Determined by DSC or capillary method |

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Preparation of 3,4-dimethylphenoxyacetyl chloride | Reaction of 3,4-dimethylphenol with chloroacetyl chloride under base | Formation of acyl chloride intermediate |

| 2 | Acylation | 3-Amino-2-methylphenol + 3,4-dimethylphenoxyacetyl chloride, triethylamine, anhydrous solvent, 0–25°C | Formation of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure final product |

Research Findings and Notes

- The anhydrous environment is critical to prevent hydrolysis of acyl chloride, which would otherwise lower yield and complicate purification.

- Reaction monitoring by TLC or HPLC ensures completion and helps optimize reaction time.

- The use of triethylamine or similar bases is essential to neutralize HCl and drive the reaction forward.

- Industrial synthesis benefits from continuous flow technology , improving scalability and reproducibility.

- The compound’s biological activity and potential pharmaceutical applications necessitate high purity and structural integrity, verified by advanced spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations on the Amide Nitrogen

Position and Nature of Amino/Substituents

- N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS 433963-39-4): Replaces the amino group with a chlorine atom at the 5-position. Increased lipophilicity and electron-withdrawing effects from chlorine may enhance membrane permeability but reduce solubility compared to the amino-substituted target compound .

- N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 898176-79-9): Amino group at the 3-position instead of 3. This positional isomerism could alter binding affinity in receptor-ligand interactions due to differences in spatial orientation .

Methoxy vs. Methyl Substitutions

- N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS 1020054-77-6): Methoxy (-OCH₃) replaces the methyl (-CH₃) at the 2-position of the phenyl ring.

Variations in the Phenoxy Group

Halogenated vs. Alkyl Substituents

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Dichlorophenyl group introduces electronegative chlorine atoms, enabling halogen bonding with biomolecular targets. This contrasts with the target’s dimethylphenoxy group, which relies on steric and hydrophobic interactions .

- N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-(2,3-dimethylphenoxy)acetamide: 2,3-Dimethylphenoxy substituent (vs.

Key Observations :

- Solubility: Amino groups enhance water solubility (e.g., target compound) compared to chlorinated derivatives (e.g., CAS 433963-39-4) .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 258.31 g/mol

The presence of an amino group and a phenoxy moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through:

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering their conformation and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that acetamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain acetamide analogues showed moderate activity against gram-positive organisms, suggesting a potential role in developing antimicrobial agents .

Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound possess neuroprotective properties. For instance, related compounds were shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative disease therapies .

Structure-Activity Relationship (SAR)

The SAR analysis of acetamide derivatives reveals that modifications in the phenyl rings significantly influence biological activity. Key observations include:

- Substitution Patterns : Meta-substitutions with electron-withdrawing groups enhance potency compared to para-substitutions.

- Lipophilicity : Bulky lipophilic groups improve solubility and bioavailability, which are crucial for therapeutic efficacy .

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of acetamide derivatives found that specific substitutions on the phenyl ring improved protective effects against sodium nitroprusside-induced damage in PC12 cells. The compound exhibited less cytotoxicity compared to standard neuroprotective agents like edaravone .

Case Study 2: Antibacterial Activity

Another investigation evaluated the antibacterial properties of various acetamides, including this compound. Results indicated that certain derivatives were effective against both gram-positive and gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, and how are they calculated?

- Answer: The compound’s molecular weight can be approximated using structurally similar acetamides. For example, N-(5-Amino-2,4-dimethylphenyl)acetamide has a molecular weight of 178.23 g/mol (), while analogs with 3,4-dimethylphenoxy groups (e.g., in ) have molecular weights near 300–350 g/mol. Key properties include:

- LogP : Estimated via XLogP3 (e.g., 4.2 for a related chloro-phenyl acetamide in ).

- Polar Surface Area (PSA) : ~38–50 Ų (derived from acetamide analogs in ).

- H-Bond Donors/Acceptors : 1–2 donors and 2–3 acceptors, based on substituents ( ).

- Synthetic Validation : NMR and HPLC are critical; for example, NMR peaks for aromatic protons in 3,4-dimethylphenoxy groups appear at δ 2.25–7.19 ppm ().

Q. What standard synthetic routes are used to prepare this compound?

- Answer: A two-step approach is common:

Formation of (3,4-dimethylphenoxy)acetic acid : React 3,4-dimethylphenol with chloroacetic acid under basic conditions ().

Amide coupling : Treat the acid with thionyl chloride to form the acyl chloride, then react with 5-amino-2-methylaniline in dichloromethane (DCM) with a base like triethylamine ().

- Key Validation : Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane) and confirm purity via melting point and NMR ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer:

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation ().

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().

- Temperature Control : Conduct coupling at 0–5°C to minimize side reactions ().

- Workup : Recrystallize the product from dichloromethane/hexane to remove unreacted starting materials ().

- Yield Challenges : Low yields (<50%) may arise from steric hindrance at the 2-methyl position; introducing microwave-assisted synthesis could reduce reaction time ().

Q. What in vitro assays are recommended to evaluate this compound’s interaction with neurological targets?

- Answer:

- Receptor Binding Assays : Screen against P2X7 receptors (linked to neuropathic pain) using radioligand displacement, as done for structurally related A-740003 ( ).

- Cellular Models : Use SH-SY5Y neuronal cells to assess neuroprotective effects via dopamine/serotonin modulation ().

- Dose-Response Analysis : IC values should be calculated using nonlinear regression (e.g., GraphPad Prism) ().

- Data Interpretation : Compare results to positive controls (e.g., U-50488H for opioid receptors) to validate target specificity ().

Q. How can contradictory data on this compound’s biological activity be resolved?

- Answer:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. primary neurons) or incubation times can alter outcomes. Standardize protocols across labs ( ).

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., deacetylated metabolites) that may confound results ().

- Statistical Rigor : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, weighting for sample size and assay sensitivity ().

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound’s stability?

- Answer:

- HPLC-PDA : Monitor degradation under accelerated conditions (40°C/75% RH) with a C18 column and acetonitrile/water gradient ( ).

- Mass Spectrometry : Identify oxidative metabolites (e.g., +16 amu for hydroxylation) using high-resolution MS ().

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (melting point ~158–160°C for analogs; ).

Q. How should researchers design dose-ranging studies for in vivo neuropharmacological testing?

- Answer:

- Rodent Models : Administer 10–100 mg/kg intraperitoneally in Sprague-Dawley rats, measuring mechanical allodynia (von Frey filaments) ( ).

- Toxicokinetics : Collect plasma at 0.5, 2, 6, and 24 hours post-dose for LC-MS quantification ().

- Negative Controls : Include vehicle-treated groups and reference compounds (e.g., gabapentin for neuropathic pain) ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.